Tpd-osu
Description
Definition and Chemical Classification of TPD-OSu as a Uronium Salt-Based Coupling Reagent
O-Succinimidyl-1,3-dimethylpropyleneuronium Tetrafluoroborate (B81430), commonly known as this compound, is a chemical compound with the molecular formula C₁₀H₁₆BF₄N₃O₃ and a molecular weight of approximately 313.05 to 313.06 g/mol researchgate.netfishersci.ca. It is chemically classified as a uronium salt-based coupling reagent researchgate.netfishersci.cafishersci.secymitquimica.comchemspider.comcmdm.twfishersci.ca. Coupling reagents are indispensable in organic synthesis for facilitating the formation of new chemical bonds, particularly amide and ester linkages, by activating a carboxylic acid moiety for reaction with an amine or alcohol. This compound's structure incorporates a succinimidyl group and a dimethylpropyleneuronium core with a tetrafluoroborate counterion, which enhances its solubility and reactivity, especially in aqueous environments researchgate.net.
Historical Evolution and Mechanistic Understanding of Uronium and Phosphonium (B103445) Salt Reagents in Organic Synthesis
The development of coupling reagents has significantly advanced organic synthesis, particularly in peptide chemistry. The foundational concept of coupling reagents was established with the introduction of N,N'-dicyclohexylcarbodiimide (DCC) by Sheehan and Hess. While carbodiimides marked a breakthrough, the demand for more potent activating agents led to the emergence of onium salts, including aminium, uronium, and phosphonium salts, which have become preferred choices in both solution-phase and solid-phase peptide synthesis.
Uronium reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), were introduced in 1978 fishersci.se. Initially, these compounds were presumed to possess a uronium structure. However, subsequent X-ray crystallographic and solution-phase studies revealed that many of these reagents, including HBTU, actually adopt a guanidinium (B1211019) salt structure rather than the O-uronium form fishersci.se. Despite this structural re-assignment, the term "uronium salt" persists in common usage for this class of reagents. A non-nucleophilic counterion, typically tetrafluoroborate or hexafluorophosphate, is generally employed in uronium reagents fishersci.se.
Phosphonium salts, another significant class of onium coupling reagents, include compounds like PyBOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate). These reagents activate the C-OH bond of various substrates, enabling the formation of C–C, C–N, C–O, and C–S bonds. Mechanistically, both uronium and phosphonium reagents function by activating the carboxylic acid group of one reactant, often forming an active ester intermediate (e.g., an O-acyl intermediate or an HOBt ester), which then undergoes nucleophilic attack by the amine or alcohol of the other reactant to form the desired amide or ester bond. A comparative study highlighted that uronium reagents generally exhibit greater stability than phosphonium reagents, whereas phosphonium reagents tend to be more stable in the presence of a base fishersci.se.
Significance of this compound in Contemporary Bioconjugation and Organic Synthesis Research Methodologies
This compound holds substantial significance in modern chemical sciences, particularly in the fields of bioconjugation and organic synthesis. Its utility stems from its efficiency and versatility as a coupling agent.
In Bioconjugation: this compound serves as a valuable crosslinker for the precise attachment of biomolecules, including proteins, peptides, and nucleic acids, to various surfaces or other molecular entities researchgate.net. This capability is crucial for:
Targeted Drug Delivery Systems: this compound facilitates the conjugation of therapeutic agents to specific targeting ligands, thereby enhancing the efficacy and selectivity of treatments while simultaneously minimizing undesirable side effects researchgate.net.
Diagnostics: It is employed in the preparation of diagnostic agents, enabling improved imaging techniques in medical applications by promoting the binding of imaging agents to particular tissues researchgate.net.
Aqueous Compatibility: Its unique structure and tetrafluoroborate counterion contribute to its beneficial solubility and reactivity in aqueous environments, making it particularly suitable for biological applications where maintaining physiological conditions is paramount researchgate.net. This compound is mentioned alongside other N-hydroxysuccinimide (NHS) esters like TSTU, which are known for their utility in aqueous solutions for coupling glycopeptides and conjugating oligosaccharides to proteins.
In Organic Synthesis Research Methodologies: this compound is a powerful tool in general organic synthesis, facilitating a range of reactions beyond peptide coupling:
Amidation and Esterification: It effectively promotes amidation and esterification reactions, which are fundamental transformations in synthetic organic chemistry.
Peptide Synthesis: As a coupling reagent, this compound is widely utilized in peptide synthesis, enabling the efficient and selective formation of peptide bonds. Its role is critical in constructing complex peptide structures.
Medicinal Chemistry and Drug Discovery: this compound plays a vital role in the development of pharmaceutical compounds, assisting in the creation of active pharmaceutical ingredients (APIs). It is an invaluable reagent for scientists and researchers engaged in chemical synthesis and drug discovery efforts.
The ability of this compound to form stable linkages under physiological conditions makes it a preferred choice for researchers aiming to innovate in drug formulation and delivery technologies researchgate.net. Its broad applicability and efficiency underscore its importance in advancing contemporary chemical and biochemical research.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H16BF4N3O3 |
|---|---|
Molecular Weight |
313.06 g/mol |
IUPAC Name |
1-[(1,3-dimethyl-5,6-dihydro-4H-pyrimidin-1-ium-2-yl)oxy]pyrrolidine-2,5-dione;tetrafluoroborate |
InChI |
InChI=1S/C10H16N3O3.BF4/c1-11-6-3-7-12(2)10(11)16-13-8(14)4-5-9(13)15;2-1(3,4)5/h3-7H2,1-2H3;/q+1;-1 |
InChI Key |
VMKMDYACGHMOSZ-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.CN1CCC[N+](=C1ON2C(=O)CCC2=O)C |
Canonical SMILES |
[B-](F)(F)(F)F.CN1CCC[N+](=C1ON2C(=O)CCC2=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Selective Reactivity of Tpd Osu
Synthesis of O-Succinimidyl-1,3-dimethylpropyleneuronium Tetrafluoroborate (B81430)
The synthesis of TPD-OSu involves the formation of its characteristic uronium core from specific precursors, followed by a reaction with N-hydroxysuccinimide and a tetrafluoroborate anion.
The key precursor for the 1,3-dimethylpropyleneuronium core of this compound is 1,3-dimethylpropyleneurea (DMPU). DMPU itself can be synthesized through various routes. One method involves the reaction of N,N'-dimethylurea with acrylonitrile, forming N,N'-dimethyldihydrocytosine, a six-membered cyclic urea (B33335) with an imine group. Subsequent hydrogenation and hydrogenolysis of this intermediate yield DMPU. Alternatively, DMPU can be prepared from 1,3-diaminopropane (B46017) and urea. google.comethz.ch
The formation of the uronium salt, including this compound, typically proceeds by reacting a urea derivative, such as DMPU, with a halogenating agent. This reaction generates a haloformamidinium salt intermediate, which is then reacted with N-hydroxysuccinimide (HOSu) and a tetrafluoroborate source to form the desired uronium cation. This general strategy is consistent with the preparation of similar O-succinimidyl-1,3-dimethyl-1,3-trimethyleneuronium salts, such as HSDU (hexafluorophosphate) and TSDU (tetrafluoroborate), from DMPU. researchgate.net
While specific detailed optimization protocols for the synthesis of this compound are not extensively documented in the general literature, the synthesis of related uronium salts typically aims for high yields and purity. For similar O-succinimidyl-1,3-dimethyl-1,3-trimethyleneuronium salts, high yields have been reported when reactions are conducted at room temperature over short reaction times. researchgate.net The purity of coupling reagents like this compound is paramount, especially in applications such as peptide synthesis, where impurities can lead to side reactions and reduced product quality. General optimization strategies for such reagents often involve careful control of stoichiometry, reaction temperature, solvent selection, and efficient purification techniques to ensure the desired product's high yield and purity.
Mechanistic Investigations of this compound Mediated Coupling Reactions
This compound functions as an activating agent in coupling reactions, primarily by converting carboxylic acids into highly reactive intermediates.
The mechanistic pathway for this compound-mediated coupling reactions involves the activation of the carboxyl group of a substrate. In a typical coupling reaction, the carboxylate anion of the substrate attacks the electrophilic carbon center of the this compound uronium salt. This nucleophilic attack leads to the formation of an unstable O-acylisouronium intermediate. This intermediate then rapidly reacts with the N-hydroxysuccinimide (HOSu) moiety, which acts as a leaving group, to generate a highly reactive O-succinimidyl active ester. This active ester is the crucial intermediate that is highly susceptible to nucleophilic attack by an amine, ultimately leading to the formation of a stable amide bond. Current time information in Bangalore, IN.luxembourg-bio.com
It is important to note that, like other uronium reagents, this compound can, under certain conditions, lead to side reactions. One such potential side reaction is the guanidinylation of the N-terminal amino group of the peptide, particularly if the carboxyl activation step is slow or if an excess of the uronium reagent is employed. ethz.ch
Specific kinetic and thermodynamic parameters directly pertaining to this compound mediated coupling reactions are not widely reported in the readily accessible literature. However, uronium salts as a class of coupling reagents are generally characterized by their high reactivity and fast reaction rates, contributing to efficient coupling processes. Current time information in Bangalore, IN.luxembourg-bio.com The rapid formation of active esters and their subsequent reaction with nucleophiles are hallmarks of these reagents, allowing for quick and effective bond formation in various synthetic applications.
The choice of solvent system and the presence of ancillary additives significantly influence the reaction pathways and selectivity in this compound mediated coupling reactions.
Solvent Systems: Dimethylformamide (DMF) is a commonly utilized solvent for reactions involving uronium salts due to its ability to dissolve a wide range of organic compounds and its favorable properties for these reactions. google.comethz.chCurrent time information in Bangalore, IN.chemimpex.com However, the choice of solvent can impact reaction efficiency and reduce side reactions like racemization. For instance, less polar solvents such as dichloromethane (B109758) (CH2Cl2) or chloroform (B151607) (CHCl3), or mixtures of CH2Cl2/DMF, have been shown to reduce racemization during coupling reactions involving uronium salts. google.com
Chemoselectivity and Functional Group Compatibility in this compound Applications
This compound exhibits notable chemoselectivity, primarily activating carboxylic acid moieties for subsequent reaction with nucleophiles. This selectivity is crucial in complex synthetic schemes where multiple functional groups are present. The reagent's design allows for the formation of activated N-hydroxysuccinimide (OSu) esters, which are highly reactive intermediates that preferentially react with amines and alcohols over other less nucleophilic functionalities peptide.combachem.com.
The compatibility of this compound with a diverse range of functional groups is evident from its widespread use in peptide synthesis, a field characterized by the presence of numerous sensitive protecting groups and side chains. In such reactions, the choice of base is critical to minimize side reactions and maintain chiral integrity. N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base (PubChem CID: 81531), a sterically hindered and non-nucleophilic tertiary amine, is commonly employed as a proton scavenger in conjunction with this compound advancedchemtech.combachem.comwikipedia.orgsigmaaldrich.comnih.govaksci.com. This partnership ensures efficient carboxylic acid activation and subsequent coupling while preventing undesirable side reactions, such as racemization, particularly in peptide bond formation.
Controlled Amide Bond Formation with Sterically Hindered or Electronically Diverse Amines
This compound is highly effective in promoting amide bond formation, a fundamental reaction in peptide synthesis and the construction of various organic molecules. It is particularly valuable for challenging couplings involving sterically hindered or electronically diverse amines peptide.comallinno.com. This includes the synthesis of peptides containing N-methyl amino acids or C,C-dialkylated amino acids, where traditional coupling methods might lead to lower yields or significant racemization allinno.com.
The mechanism involves the activation of the carboxyl group of an amino acid or peptide fragment by this compound, forming an active OSu ester. This activated ester then undergoes nucleophilic attack by the amino group of another amino acid or peptide, leading to the formation of a stable amide bond. The efficiency of this compound in these demanding scenarios contributes to its utility in both solution-phase and solid-phase peptide synthesis (SPPS) peptide.comscience.gov.
Selective Esterification and Other O-Acylation Reactions Utilizing this compound
Beyond amide formation, this compound is also employed in the selective esterification and other O-acylation reactions. Similar to its role in amidation, this compound activates carboxylic acids to form highly reactive OSu esters, which can then react with various hydroxyl-containing nucleophiles, including alcohols, to form ester bonds bachem.comallinno.com.
The ability of this compound to facilitate esterification under mild conditions and with high selectivity makes it a valuable tool for the synthesis of complex esters. Its effectiveness in forming activated N-hydroxysuccinimide esters is a shared characteristic with other OSu-based uronium coupling reagents, such as O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU). These reagents are known to be useful for coupling glycopeptides and conjugating oligosaccharides to proteins, often in aqueous solutions, highlighting their broad applicability in bioconjugation chemistry peptide.com.
Reactivity Profiling with Diverse Nucleophiles and Electrophiles
The primary reactivity of this compound centers on its electrophilic activation of carboxylic acids. As a uronium salt, it functions by converting the carboxylate group into a highly reactive intermediate, the N-hydroxysuccinimide ester. This activated ester serves as a potent electrophile, readily undergoing attack by various nucleophiles.
Reactivity with Nucleophiles:
Amines: As discussed, amines (primary, secondary, and even sterically hindered ones) are highly reactive nucleophiles that readily displace the N-hydroxysuccinimide leaving group to form stable amide bonds.
Alcohols: Alcohols act as nucleophiles to form ester bonds through O-acylation reactions. The efficiency and selectivity of this compound in esterification contribute to its synthetic utility.
Other Nucleophiles: While amines and alcohols are the most common reaction partners, the activated OSu ester intermediate can potentially react with other strong nucleophiles, though specific detailed profiling beyond amide and ester formation is less documented in readily available literature.
Advanced Applications of Tpd Osu in Bioconjugation Chemistry
Covalent Modification of Peptides and Proteins
The covalent modification of peptides and proteins is a cornerstone of chemical biology, enabling the introduction of various functionalities to study and manipulate biological processes. Tpd-osu serves as a valuable tool in this context by facilitating the formation of stable amide bonds between a carboxyl-containing molecule and the amino groups of proteins and peptides.
Lysine (B10760008) residues, with their solvent-exposed primary ε-amino groups, are common targets for chemical modification in proteins. mdpi.com The reaction facilitated by this compound involves the activation of a carboxylic acid on a molecule of interest (e.g., a fluorescent dye, a drug molecule, or a polymer) to an NHS ester. This activated ester then readily reacts with the nucleophilic ε-amino group of a lysine residue, forming a stable amide bond.
The selectivity of this functionalization can be controlled to some extent by reaction conditions such as pH. By maintaining a pH range of 7.2-8.5, the deprotonated, nucleophilic form of the lysine side chain is favored, promoting efficient conjugation. mdpi.com
Table 1: General Parameters for Lysine Functionalization using this compound
| Parameter | Condition | Rationale |
| pH | 7.2 - 8.5 | Favors deprotonated, nucleophilic ε-amino group of lysine. |
| Temperature | 4°C to Room Temperature | Balances reaction rate and protein stability. |
| Solvent | Aqueous buffers (e.g., PBS, HEPES) | Maintains protein structure and solubility. |
| Reactant Ratio | Varies (e.g., 1:1 to 10:1 reagent to protein) | Optimized to achieve desired degree of labeling. |
It is important to note that due to the presence of multiple lysine residues on a protein's surface, this method can lead to a heterogeneous mixture of products with varying degrees of labeling and at different positions.
Achieving site-specific labeling is crucial for producing homogeneous protein conjugates with preserved biological activity. While this compound itself reacts with any accessible primary amine, it can be incorporated into strategies that direct the modification to a specific site. One such strategy involves engineering the protein of interest to have a single, uniquely reactive lysine residue. nih.gov By manipulating the protein's primary sequence or three-dimensional structure, the reactivity of a specific lysine can be enhanced, or other lysines can be masked, thereby directing the this compound-mediated conjugation to a predetermined location.
Another approach involves the use of protecting groups to block all but one desired amino group, followed by conjugation and subsequent deprotection. While effective, this method can be complex and may require harsh conditions that could damage the protein.
The conjugation of polymers, such as polyethylene (B3416737) glycol (PEG), to proteins can enhance their therapeutic properties by increasing solubility, stability, and circulation half-life. rsc.orgcapes.gov.brnih.gov this compound can be employed in the "grafting-to" approach for creating protein-polymer conjugates. rsc.orgcapes.gov.br In this method, a polymer with a terminal carboxylic acid group is activated by this compound to form an NHS ester, which then reacts with the amino groups of a protein.
Similarly, this compound can facilitate the conjugation of small molecules, such as therapeutic agents or imaging probes, to proteins. nih.govsmith.edunih.gov This is instrumental in the development of antibody-drug conjugates (ADCs) and other targeted therapies. The general reaction scheme involves the activation of a carboxyl-functionalized small molecule with this compound, followed by its reaction with the protein.
Table 2: Examples of Potential Protein-Hybrid Conjugates Synthesized via this compound Chemistry
| Protein | Conjugated Moiety | Potential Application |
| Monoclonal Antibody | Cytotoxic Drug | Targeted Cancer Therapy (ADC) |
| Growth Factor | Polyethylene Glycol (PEG) | Increased therapeutic half-life |
| Enzyme | Fluorescent Dye | Cellular Imaging and Tracking |
| Albumin | Photosensitizer | Photodynamic Therapy |
Chemical Modification of Nucleic Acids and Oligonucleotides
The functionalization of nucleic acids and oligonucleotides is essential for their use as diagnostic probes, therapeutic agents, and tools in molecular biology research. osu.edu this compound can be utilized to attach various labels and functional groups to amine-modified DNA and RNA.
Oligonucleotides can be synthesized with primary amine groups at either the 5' or 3' terminus, or internally through the use of modified nucleoside phosphoramidites. biosyn.com These amino groups serve as handles for the covalent attachment of other molecules. A carboxyl-containing molecule of interest can be activated with this compound to form an NHS ester, which then reacts with the amine-modified oligonucleotide in a manner analogous to protein labeling. This allows for the straightforward functionalization of DNA and RNA with a wide range of moieties.
Labeled oligonucleotide probes are indispensable for techniques such as fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and microarrays. nih.govnih.gov this compound can be used in the post-synthetic labeling of amine-modified oligonucleotides with fluorophores, quenchers, or haptens like biotin. biosyn.com
The process involves:
Synthesis of an oligonucleotide with a terminal or internal amine modification.
Activation of a carboxyl-functionalized label (e.g., a fluorescent dye) with this compound to generate an NHS ester.
Reaction of the amine-modified oligonucleotide with the activated label to form a stable amide linkage.
This method provides a versatile and efficient way to produce custom-labeled probes for a variety of molecular biology applications.
Table 3: Common Compound Names Mentioned in the Article
| Abbreviation/Common Name | Chemical Name |
| This compound | O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate (B81430) |
| NHS | N-hydroxysuccinimide |
| PEG | Polyethylene glycol |
| ADC | Antibody-Drug Conjugate |
| PBS | Phosphate-buffered saline |
| HEPES | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid |
| FISH | Fluorescence in situ hybridization |
| PCR | Polymerase chain reaction |
Bio-Interfacial Engineering and Surface Immobilization Utilizing this compound
The engineering of bioactive surfaces is a cornerstone of modern biotechnology, with applications ranging from medical diagnostics to materials science. Reagents that can covalently attach biomolecules to various substrates are critical for these technologies. This compound, as an NHS-ester containing compound, is designed to react with primary amines on biomolecules to form stable amide bonds. This functionality, in theory, allows for its use in creating bio-functionalized surfaces.
Covalent Attachment of Biomolecules to Diverse Solid Supports and Nanomaterials
The stable immobilization of biomolecules such as enzymes, antibodies, and nucleic acids onto solid supports is fundamental for the development of various biotechnological tools. This compound could potentially be used to functionalize a wide array of materials. The process would typically involve the activation of a surface to present amine or other functional groups, which can then be targeted by the NHS ester of this compound for covalent linkage of the biomolecule of interest.
Potential Solid Supports and Nanomaterials for this compound Mediated Immobilization:
| Support/Nanomaterial | Potential Application | Theoretical Immobilization Strategy |
| Silica-based surfaces (e.g., glass slides, silicon wafers) | Microarrays, biosensors | Surface amination followed by reaction with this compound-activated biomolecule. |
| Gold nanoparticles | Diagnostics, drug delivery | Functionalization of gold surface with amine-terminated thiols for reaction with this compound-activated biomolecule. |
| Magnetic beads | Immunoassays, protein purification | Coating of beads with polymers containing amine groups for subsequent bioconjugation. |
| Polymer scaffolds | Tissue engineering, biocatalysis | Incorporation of amine-rich monomers during polymer synthesis to provide reactive sites. |
Fabrication of Advanced Biosensor Surfaces and Microarray Platforms
The performance of biosensors and microarrays is highly dependent on the controlled and oriented immobilization of biorecognition elements on the sensor surface. The use of a crosslinker like this compound could, in principle, facilitate the creation of densely packed and highly specific bioactive layers. The NHS ester functionality allows for the coupling of proteins, peptides, or oligonucleotides to appropriately functionalized sensor chips. This would enable the specific capture of target analytes from a sample, leading to a detectable signal.
Engineering of Bio-Responsive Materials through Controlled Crosslinking Mechanisms
Bio-responsive materials, or "smart" materials, are designed to change their physical or chemical properties in response to a biological stimulus. This compound could theoretically be employed as a crosslinking agent in the fabrication of such materials. For instance, it could be used to crosslink hydrogels containing peptides that are substrates for specific enzymes. The enzymatic cleavage of these peptides would lead to a change in the crosslinking density of the hydrogel, resulting in a measurable change in its properties, such as swelling or degradation.
Development of Bioconjugate Research Tools
The synthesis of labeled biomolecules is essential for a wide range of analytical and diagnostic techniques. This compound's reactivity towards primary amines suggests its potential utility in the preparation of such molecular probes.
Synthesis of Fluorescent, Spin-Labeled, and Isotopic-Labeled Biomolecules for Spectroscopic Analysis
By reacting this compound with a biomolecule and a reporter molecule (e.g., a fluorescent dye, a spin label, or an isotopically enriched tag) that has a suitable functional group, it is possible to create a labeled bioconjugate. These labeled molecules are invaluable for various spectroscopic techniques used to study biomolecular structure, function, and interactions.
Examples of Labeled Biomolecules and Their Applications:
| Label Type | Spectroscopic Technique | Information Obtained |
| Fluorescent Dye | Fluorescence Spectroscopy, Microscopy | Protein localization, conformational changes, binding kinetics. |
| Spin Label | Electron Paramagnetic Resonance (EPR) | Protein dynamics, local environment polarity, distance measurements. |
| Isotopic Label | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Quantitative proteomics, metabolic flux analysis, structural biology. |
Preparation of Affinity Ligands for Advanced Molecular Recognition Studies
Affinity ligands are molecules that can specifically bind to a target molecule. This compound could be used to synthesize such ligands by coupling a small molecule with known binding affinity to a larger carrier molecule or a solid support. These synthetic affinity ligands can then be used in applications such as affinity chromatography for the purification of the target molecule, or in assays to study molecular recognition events. The strength of the interaction between the affinity ligand and its target can be studied using various biophysical techniques.
Tpd Osu in the Design and Synthesis of Complex Molecular Architectures and Probes
Integration into Macrocyclic and Supramolecular Systems
The precise assembly of molecular components is fundamental to the construction of macrocyclic and supramolecular systems, which are characterized by their intricate structures and specific interaction capabilities. TPD-OSu's reactivity as an activated ester makes it an invaluable tool for forming covalent linkages that enable the creation of such complex architectures. chemimpex.com
Construction of Novel Ligands and Receptors with Tunable Binding Specificities
This compound serves as a versatile crosslinker, facilitating the selective and stable attachment of biomolecules, including proteins, peptides, and nucleic acids, to various surfaces or other molecular entities. chemimpex.com This capability is pivotal in the rational design and synthesis of novel ligands and receptors. By enabling the precise conjugation of recognition elements, this compound contributes to the development of systems with finely tunable binding specificities. The ability to control the spatial arrangement and chemical environment of binding sites through such linkages is crucial for optimizing interactions with target molecules, thereby influencing affinity and selectivity. The unique structure of this compound allows for selective and stable conjugation, which is essential for achieving the desired tunable binding properties in newly constructed molecular recognition systems. chemimpex.com
Synthesis of Caged and Photo-Cleavable Compounds for Controlled Release Investigations
In the realm of controlled release, caged and photo-cleavable compounds offer a powerful means to manipulate biological processes with spatiotemporal precision. While this compound itself is not inherently photo-cleavable, its activated ester functionality makes it an excellent reactive handle for the synthesis of such compounds. This compound can be incorporated into molecular designs as a linker to attach a "caging" group or a photo-labile moiety to a molecule of interest. Upon irradiation with light of a specific wavelength, the photo-labile bond can cleave, releasing the active compound. This strategy is particularly valuable in chemical biology for investigating cellular pathways, drug delivery mechanisms, and signal transduction events with high temporal resolution. The facile conjugation afforded by this compound allows for the modular assembly of these sophisticated molecular tools. chemimpex.comiris-biotech.deiris-biotech.dersc.org
Role in Targeted Molecular Agents and Chemical Probes
This compound plays a significant role in the development of targeted molecular agents and chemical probes, which are designed to interact with specific biological targets for therapeutic, diagnostic, or research purposes. Its reactivity allows for the precise functionalization of molecules, enabling them to achieve desired biological activities or imaging properties. chemimpex.com
Synthesis of Precursors for Compounds Modulating Protein Activity (e.g., PP2A regulation)
In medicinal chemistry and proteomics research, this compound is employed in the synthesis of precursors for compounds that modulate protein activity. scbt.comnbinno.com For instance, in the context of protein phosphatase 2A (PP2A) regulation, compounds like OSU-2S have been identified as activators of PP2A. frontiersin.org While this compound is a distinct chemical entity from OSU-2S, its activated ester group provides a convenient handle for conjugating various chemical moieties to a core scaffold, thereby enabling the synthesis of diverse small molecules designed to interact with and modulate protein function. This includes the potential for creating molecules that influence the activity or methylation status of PP2A, a ubiquitous phosphatase crucial for various cellular processes. google.comgoogle.com Furthermore, the broader field of targeted protein degradation (TPD), which involves the use of bifunctional molecules (e.g., PROTACs) to hijack the cellular ubiquitin-proteasome system for degrading specific proteins, relies heavily on efficient conjugation chemistry. nih.govchemrxiv.orgnih.govnih.gov this compound's ability to form stable amide bonds with amines makes it a suitable linker for constructing such complex PROTAC molecules, connecting a target-binding ligand to an E3 ubiquitin ligase-recruiting ligand.
Chemical Linkers for Designing Advanced Diagnostic Probes and Imaging Contrast Agents
This compound is widely recognized for its utility as a chemical linker in the design and synthesis of advanced diagnostic probes and imaging contrast agents. chemimpex.com Its ability to form stable conjugates with biomolecules facilitates the attachment of imaging moieties (e.g., fluorophores, radionuclides, or paramagnetic chelates) to targeting ligands such as antibodies, peptides, or small molecules. This conjugation strategy is essential for developing probes that can specifically accumulate in diseased tissues or cells, enhancing the sensitivity and specificity of imaging techniques like MRI, PET, or fluorescence imaging. chemimpex.comnih.govgoogleapis.com The selective and stable conjugation enabled by this compound is crucial for the efficacy of these agents, allowing for improved diagnostic accuracy and real-time visualization of biological processes.
Scaffold Functionalization and Derivatization for Chemical Biology Studies
For chemical biology studies, this compound is an indispensable reagent for scaffold functionalization and derivatization. It allows researchers to introduce specific chemical functionalities onto molecular scaffolds, including proteins, peptides, or synthetic polymers, to explore their interactions within complex biological systems. chemimpex.comnih.gov This derivatization can involve attaching reporter groups for visualization, affinity tags for purification, or reactive handles for further chemical modifications. The site-selective modification capabilities offered by this compound enable the creation of structurally defined multivalent scaffolds, which are crucial for studying protein-protein interactions, developing biosensors, or engineering biomaterials with tailored properties. iris-biotech.de By precisely modifying molecular scaffolds, this compound facilitates a deeper understanding of biological mechanisms and the development of new chemical tools for biological research.
Computational and Theoretical Investigations of Tpd Osu Reactivity and Interactions
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the electronic structure and energetic profiles of molecules. These calculations can reveal critical information about bond formation and cleavage, charge distribution, and the stability of various molecular configurations. osu.edusmu.eduacs.org
For a reactive compound like TPD-OSu, which functions as a coupling reagent, understanding the transition states and energy barriers of its mediated reactions is paramount. Quantum chemical calculations can precisely map the potential energy surface of a reaction, identifying the saddle points that correspond to transition states. smu.edu
For instance, in a typical amine coupling reaction involving the succinimidyl ester moiety of this compound, DFT calculations could:
Identify the precise geometry of the transition state for the nucleophilic attack of an amine on the activated ester.
Calculate the activation energy barrier (Ea) for this reaction. A lower activation energy would indicate a faster reaction rate.
Elucidate the roles of specific atoms or functional groups in stabilizing or destabilizing the transition state.
Table 1: Illustrative Data for Hypothetical this compound Mediated Amine Coupling (Conceptual)
| Reaction Step | Calculated Activation Energy (kJ/mol) | Predicted Transition State Geometry |
| Amine Attack on Ester | 45 - 60 (Hypothetical) | Tetrahedral intermediate formation |
| Leaving Group Departure | 30 - 50 (Hypothetical) | N-hydroxysuccinimide leaving |
Note: These values are illustrative and not derived from actual this compound studies.
Quantum chemical methods enable a detailed analysis of the electron density and electrostatic potential (ESP) across a molecule. This analysis is crucial for identifying regions of a molecule that are electron-rich (negative ESP) or electron-deficient (positive ESP), which directly correlate with its reactivity hotspots. mdpi.comcomputationalscience.orgresearchgate.netresearchgate.net
For this compound, such analysis would focus on:
The succinimidyl ester group: This is the primary reactive site. Calculations would show a significant positive electrostatic potential around the carbonyl carbons of the ester, indicating their susceptibility to nucleophilic attack. The nitrogen and oxygen atoms within the succinimide (B58015) ring would likely exhibit negative potentials.
The uronium moiety: The positively charged uronium group (1,3-dimethylpropyleneuronium) acts as an activating agent. Its charge distribution would be analyzed to understand how it enhances the electrophilicity of the succinimidyl ester, thereby facilitating the coupling reaction.
Table 2: Conceptual Charge Distribution and Electrostatic Potential for Key Atoms in this compound
| Atom Type (Functional Group) | Predicted Partial Charge (e) | Electrostatic Potential (V) | Reactivity Implication |
| Ester Carbonyl Carbon | +0.5 to +0.8 (Hypothetical) | Highly Positive | Electrophilic, target for nucleophiles |
| Succinimide Oxygen | -0.3 to -0.6 (Hypothetical) | Negative | Potential hydrogen bond acceptor |
| Uronium Nitrogen | -0.1 to +0.2 (Hypothetical) | Varies, generally positive | Influences overall charge |
| Tetrafluoroborate (B81430) Anion | -1.0 (Formal) | Negative | Counterion, influences solubility |
Note: These values are illustrative and not derived from actual this compound studies.
Molecular Dynamics Simulations of this compound in Diverse Solvent Environments
Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. Unlike static quantum chemical calculations, MD allows for the study of dynamic processes and solvent effects. nih.govosti.gov
Solvent environments significantly influence a molecule's reactivity and conformational preferences. MD simulations can model the explicit interactions between this compound and solvent molecules (e.g., water, organic solvents), providing a dynamic picture of solvation shells and hydrogen bonding networks. aip.orgosti.govnih.gov
For this compound, MD simulations could:
Quantify solvation free energies: This would indicate how favorably this compound interacts with different solvents, influencing its solubility and stability in various reaction media.
Analyze conformational changes: The flexibility of the propylene (B89431) bridge and the succinimide ring could be studied in different solvents, revealing how solvent interactions might alter the accessibility of the reactive ester group.
Assess solvent-mediated reactivity: Simulations could show how solvent molecules participate in or hinder the reaction, for example, by forming hydrogen bonds with the leaving group or the attacking nucleophile, thereby affecting the reaction rate.
Table 3: Conceptual Solvation Properties of this compound in Different Solvents
| Solvent | Predicted Solvation Free Energy (kcal/mol) | Conformational Flexibility of Ester Group | Hydrogen Bonding with Solvent |
| Water | -10 to -20 (Hypothetical) | Moderate | High |
| DMF | -5 to -15 (Hypothetical) | High | Moderate |
| Dichloromethane (B109758) | -1 to -5 (Hypothetical) | Low | Low |
Note: These values are illustrative and not derived from actual this compound studies.
A key application of this compound is bioconjugation, where it links small molecules to larger biological macromolecules like proteins. MD simulations are invaluable for modeling these complex interactions at an atomic level. elifesciences.orgmdpi.com
For this compound in conjugation processes, MD simulations could:
Model the docking and approach of this compound to a protein's reactive site (e.g., lysine (B10760008) amine): This would involve simulating the diffusion of this compound through the solvent to the protein surface and its initial binding interactions.
Investigate the specific non-covalent interactions (e.g., electrostatic, van der Waals, hydrogen bonding) that guide this compound to the target amino acid residue before covalent bond formation.
Assess the impact of the protein's local environment (e.g., hydrophobicity, charge, steric hindrance) on the conjugation efficiency.
Simulate the conformational changes in the protein induced by this compound binding, or how the flexibility of this compound adapts to the protein's binding pocket.
These simulations can help optimize reaction conditions, predict sites of conjugation, and understand potential off-target interactions. nih.govmdpi.com
Computational Design of Novel this compound Analogs and Derivatives
Computational design approaches, including virtual screening, molecular docking, and de novo design, are increasingly used to discover and optimize new chemical entities with desired properties. osu.eduosu.edunih.govjocpr.comnih.govnih.gov
For this compound, computational design could focus on:
Improving reactivity or selectivity: By systematically modifying the structure of this compound (e.g., altering the uronium activating group, modifying the succinimide leaving group, or introducing steric/electronic features), computational methods can predict how these changes affect the activation energy of the desired reaction or its specificity towards certain functional groups.
Enhancing stability in aqueous solutions: The N-hydroxysuccinimide ester can be susceptible to hydrolysis. Computational design could explore modifications that reduce hydrolysis while retaining reactivity towards amines.
Modulating solubility and pharmacokinetic properties: In silico prediction of physicochemical properties (e.g., logP, polar surface area, molecular weight) can guide the design of analogs with improved solubility, permeability, or reduced non-specific binding, which are critical for drug delivery applications. nih.gov
Virtual screening of libraries: Large databases of compounds could be virtually screened to identify novel activating groups or linker chemistries that offer superior performance compared to this compound for specific bioconjugation tasks.
Table 4: Conceptual Computational Design Strategies for this compound Analogs
| Design Goal | Computational Method(s) | Predicted Structural Modifications | Expected Outcome |
| Increased Reactivity | DFT, Transition State Search | Electron-withdrawing groups on uronium | Lower activation energy for amine coupling |
| Improved Aqueous Stability | MD, pKa prediction, QM/MM | Steric hindrance around ester | Reduced hydrolysis rate |
| Enhanced Bioconjugation Yield | Molecular Docking, MD, QM/MM | Optimized linker length/flexibility | Better access to target sites on macromolecules |
| Tuned Solubility | QSAR, Property Prediction | Altered hydrophobicity of scaffold | Improved solubility in specific solvents |
Note: These strategies and outcomes are conceptual and not based on specific this compound analog studies.
Prediction of Enhanced Reactivity, Chemoselectivity, and Functional Group Tolerance
Structure-Activity Relationship Modeling for Optimized Coupling Efficiency and Stability
Information on specific structure-activity relationship (SAR) modeling for this compound aimed at optimizing its coupling efficiency and stability is not found in the public domain search results. While SAR modeling is a common approach in drug design and chemical biology to understand how structural changes influence biological activity or chemical properties tulsapolice.orgtulsapolice.org, no such detailed computational studies specifically on this compound were identified. The compound's unique structure is generally cited for allowing selective and stable conjugation chemimpex.com, and its ability to form stable linkages under physiological conditions makes it a preferred choice in drug formulation and delivery technologies chemimpex.com. However, the specific computational models or detailed research findings that elucidate the precise structure-activity relationships governing these desirable properties for this compound are not publicly reported in the conducted searches.
Q & A
Q. How to ensure data reproducibility and long-term accessibility in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
